![molecular formula C10H10ClNO3 B5985389 2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)
2-[acetyl(methyl)amino]-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[acetyl(methyl)amino]-5-chlorobenzoic acid” is a compound that contains an acetyl group, a methylamino group, and a chlorobenzoic acid group . The acetyl(methyl)amino group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . The chlorobenzoic acid group is a type of aromatic carboxylic acid that contains a chlorine atom .
Molecular Structure Analysis
The molecular structure of “2-[acetyl(methyl)amino]-5-chlorobenzoic acid” would consist of a central carbon atom (the alpha carbon) bonded to an acetyl group, a methylamino group, and a chlorobenzoic acid group . The exact structure would depend on the specific arrangement and orientation of these groups.Chemical Reactions Analysis
The chemical reactions involving “2-[acetyl(methyl)amino]-5-chlorobenzoic acid” would likely be influenced by the presence of the acetyl, methylamino, and chlorobenzoic acid groups . For example, the acetyl group could potentially undergo reactions such as hydrolysis or reduction, while the chlorobenzoic acid group could participate in reactions such as esterification or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[acetyl(methyl)amino]-5-chlorobenzoic acid” would be influenced by the presence of the acetyl, methylamino, and chlorobenzoic acid groups . These groups could potentially affect properties such as solubility, stability, and reactivity.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Benzylic Position Reactions : The benzylic position in this compound is susceptible to various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of different functional groups.
Pharmaceutical Intermediates
Future Directions
The future directions for research on “2-[acetyl(methyl)amino]-5-chlorobenzoic acid” could potentially involve further exploration of its synthesis, properties, and potential applications . This could include studies on its biological activity, its potential use in the development of new pharmaceuticals, or its role in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting potential targets could be bacterial enzymes or cellular structures .
Mode of Action
The exact mode of action of 5-chloro-2-(N-methylacetamido)benzoic acid is currently unknown due to the lack of specific studies on this compound . Benzoic acid derivatives, a group to which this compound belongs, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular structures .
properties
IUPAC Name |
2-[acetyl(methyl)amino]-5-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12(2)9-4-3-7(11)5-8(9)10(14)15/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQGCGZABWYXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.